Molecular Weight Advantage for Fragment-Based and Ligand-Efficiency Driven Discovery
At 158.59 g/mol, 5-chloro-3-cyclobutyl-1,2,4-oxadiazole resides within the optimal fragment size range (typically < 250 Da) for fragment-based screening while offering higher structural complexity than simpler oxadiazoles . In comparison, 5-chloro-3-methyl-1,2,4-oxadiazole (MW 118.52 g/mol) lacks sufficient steric bulk, and 5-chloro-1,2,4-oxadiazole (MW 104.49 g/mol) is too minimal for effective binding interactions [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 158.59 g/mol |
| Comparator Or Baseline | 5-Chloro-3-methyl-1,2,4-oxadiazole: 118.52 g/mol; 5-Chloro-1,2,4-oxadiazole: 104.49 g/mol |
| Quantified Difference | Target is 40.07 g/mol heavier than 3-methyl analog; 54.10 g/mol heavier than unsubstituted 5-chloro-oxadiazole |
| Conditions | Calculated from molecular formula C6H7ClN2O (Target); C3H3ClN2O (3-methyl analog); C2HClN2O (5-chloro-oxadiazole) |
Why This Matters
The intermediate molecular weight balances fragment-like properties with sufficient complexity to engage biological targets, potentially improving hit-to-lead progression efficiency.
- [1] PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-oxadiazole (CID 71308177). View Source
